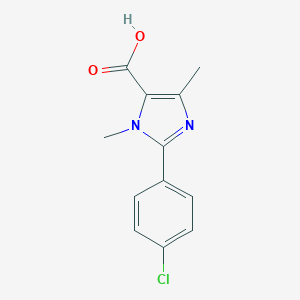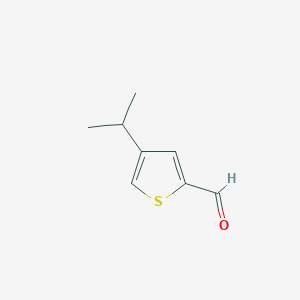
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is a chemical compound with the molecular formula C9H10OS. It is a yellow liquid with a strong odor and is used in various research applications.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is not well understood. However, it is believed to act as a potent inhibitor of various enzymes, including cytochrome P450 and monoamine oxidase. It is also believed to have antioxidant properties, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) are not well studied. However, it is believed to have various pharmacological effects, including antifungal, antibacterial, and antioxidant properties. It is also believed to have potential therapeutic applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, its low yield and limited solubility in water can be a limitation for certain experiments.
Orientations Futures
There are various future directions for research on 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI). One potential direction is the development of novel synthetic methods for this compound, which could improve its yield and purity. Another direction is the study of its pharmacological effects, including its potential therapeutic applications in the treatment of various diseases. Finally, the development of new applications for this compound in material science could also be a promising area of research.
Conclusion:
In conclusion, 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel synthetic methods, new therapeutic applications, and new applications in material science.
Méthodes De Synthèse
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) can be synthesized by reacting 2-thiophenecarboxylic acid with isopropyl magnesium bromide, followed by oxidation with chromic acid. The yield of this method is around 50%.
Applications De Recherche Scientifique
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is used in various scientific research applications, including organic synthesis, pharmaceuticals, and material science. It is used as a starting material for the synthesis of various compounds, including heterocycles and chiral compounds. It is also used as a building block for the synthesis of various pharmaceuticals, including antifungal and antibacterial agents. In material science, it is used as a precursor for the synthesis of various polymers and plastics.
Propriétés
Numéro CAS |
163461-02-7 |
|---|---|
Nom du produit |
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) |
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
4-propan-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 |
Clé InChI |
XQJYJCWQRXGNMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=C1)C=O |
SMILES canonique |
CC(C)C1=CSC(=C1)C=O |
Synonymes |
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



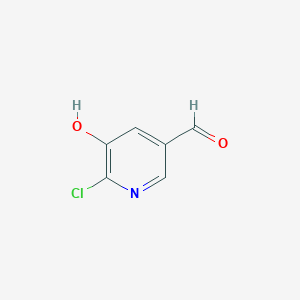
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
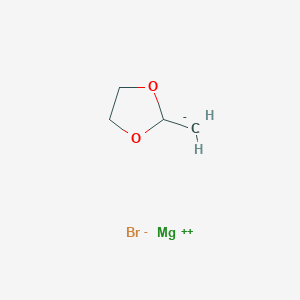
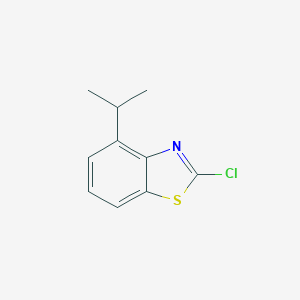
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
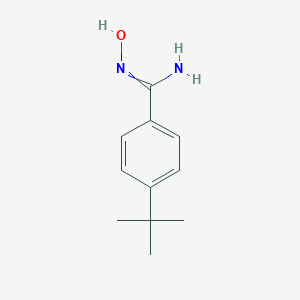

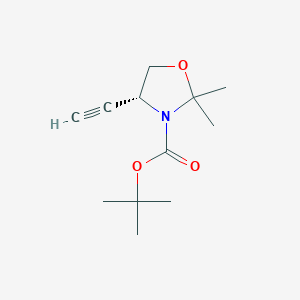

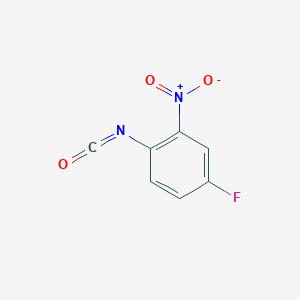

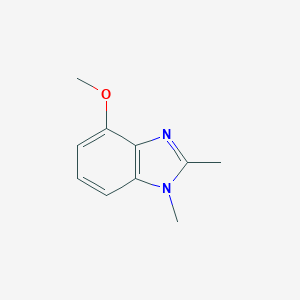
![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)
